molecular formula C19H16F2N4O2S2 B3413200 2,4-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946206-40-2

2,4-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No. B3413200
CAS RN: 946206-40-2
M. Wt: 434.5 g/mol
InChI Key: DMUMVSCBUVIUMF-UHFFFAOYSA-N
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Description

The compound “2,4-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a 1,2,4-triazole ring . These types of compounds are often studied for their potential medicinal properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would be determined by techniques such as NMR and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Such properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Drug Discovery and Pharmaceuticals

1,2,4-Triazole-containing scaffolds, such as the compound , are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Synthesis Strategies

The compound’s structure, which includes a 1,2,4-triazole-containing scaffold, is significant in pharmacology. The latest strategies for the synthesis of these privileged scaffolds use 3-amino-1,2,4-triazole .

Anticancer Applications

Compounds with a similar structure have been reported to exhibit anticancer activities . This suggests potential applications of the compound in cancer treatment research.

Antimicrobial Applications

The compound’s structure suggests potential antimicrobial applications. 1,2,4-Triazole-containing scaffolds have been used in studies against microbes .

Anti-inflammatory and Analgesic Applications

Thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones, a class of compounds similar to the one , have been synthesized and evaluated for their analgesic and anti-inflammatory activities .

Enzyme Inhibition

Compounds with a similar structure have been reported to act as enzyme inhibitors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . This suggests potential applications of the compound in enzyme inhibition research.

Treatment of Cardiovascular Disorders

Compounds with a similar structure have been utilized in the treatment of cardiovascular disorders , suggesting potential applications of the compound in cardiovascular disease research.

Treatment of Type 2 Diabetes

Compounds with a similar structure have been utilized in the treatment of type 2 diabetes , suggesting potential applications of the compound in diabetes research.

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new drugs or other useful compounds .

properties

IUPAC Name

2,4-difluoro-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2S2/c1-12-4-2-3-5-15(12)18-23-19-25(24-18)14(11-28-19)8-9-22-29(26,27)17-7-6-13(20)10-16(17)21/h2-7,10-11,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUMVSCBUVIUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Reactant of Route 3
2,4-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2,4-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2,4-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2,4-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

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